(2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid is a complex organic compound characterized by the presence of amino, diiodo, and phosphonooxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the iodination of a precursor phenylalanine derivative, followed by phosphorylation. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The diiodo groups can be reduced to form less iodinated derivatives.
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced iodinated compounds, and substituted phosphonooxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. Its amino acid structure suggests it may interact with enzymes and receptors, making it a candidate for studying protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its iodinated structure may make it useful in imaging techniques, such as positron emission tomography (PET) scans.
Industry
In the industrial sector, this compound is used in the development of specialized materials and as a reagent in various chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the diiodo groups may participate in halogen bonding. The phosphonooxy group can interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(3,5-diiodo-4-hydroxyphenyl)propanoic acid: Similar structure but lacks the phosphonooxy group.
(2S)-2-amino-3-(3,5-dibromo-4-phosphonooxyphenyl)propanoic acid: Bromine atoms instead of iodine.
(2S)-2-amino-3-(3,5-diiodo-4-methoxyphenyl)propanoic acid: Methoxy group instead of phosphonooxy.
Uniqueness
The presence of both diiodo and phosphonooxy groups in (2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid makes it unique
Properties
Molecular Formula |
C9H10I2NO6P |
---|---|
Molecular Weight |
512.96 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,5-diiodo-4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10I2NO6P/c10-5-1-4(3-7(12)9(13)14)2-6(11)8(5)18-19(15,16)17/h1-2,7H,3,12H2,(H,13,14)(H2,15,16,17)/t7-/m0/s1 |
InChI Key |
ZLLKPCSFPLNOIR-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OP(=O)(O)O)I)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OP(=O)(O)O)I)CC(C(=O)O)N |
Origin of Product |
United States |
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